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Compound of Interest

Compound Name: Prrvrlk

Cat. No.: B13918431 Get Quote

Poliovirus receptor-related immunoglobulin domain-containing protein (PVRIG) is an immune

checkpoint protein expressed on T cells and Natural Killer (NK) cells. It interacts with its ligand,

PVRL2 (CD112), which is found on antigen-presenting cells and tumor cells. This interaction

inhibits T-cell and NK cell activation. Antibodies targeting PVRIG are being investigated for their

potential in cancer immunotherapy.
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Experimental Protocols
1. Western Blotting for PVRIG Expression:

Cell Lysate Preparation: Lyse cells in RIPA buffer supplemented with protease and

phosphatase inhibitors.

Protein Quantification: Determine protein concentration using a BCA assay.

Electrophoresis: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

Transfer: Transfer proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate the membrane with anti-PVRIG antibody (e.g., 1:1000

dilution) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-

conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

Detection: Visualize bands using an ECL substrate and an imaging system.

2. Flow Cytometry for Cell Surface PVRIG Detection:

Cell Preparation: Harvest and wash cells (e.g., transfected HEK293 cells or primary

lymphocytes) with PBS.

Staining: Resuspend 1 x 106 cells in FACS buffer and stain with a fluorochrome-conjugated

anti-PVRIG antibody (e.g., 0.25 µg per 106 cells) for 30 minutes on ice in the dark.

Washing: Wash cells twice with FACS buffer.

Analysis: Analyze the stained cells using a flow cytometer.

3. Functional ELISA for Blocking PVRIG/PVRL2 Interaction:
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Coating: Coat a 96-well plate with recombinant human PVRIG Fc chimera (e.g., 1 µg/mL)

overnight at 4°C.

Blocking: Wash and block the plate with an appropriate blocking buffer.

Antibody Addition: Add serial dilutions of the anti-PVRIG antibody to the wells and incubate.

Ligand Addition: Add a constant concentration of biotinylated recombinant human PVRL2

and incubate.

Detection: Wash the plate and add streptavidin-HRP, followed by a substrate solution.

Measure the absorbance to determine the degree of blocking.
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Caption: PVRIG signaling pathway and antibody-mediated blockade.
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Caption: Workflow for a functional ELISA to test PVRIG antibody blocking activity.

Part 2: Comparison Guide for PRK Antibodies
The Protein Kinase C-Related Kinases (PRKs) are a family of serine/threonine kinases that are

effectors of Rho family GTPases. The family includes PRK1, PRK2, and PRK3. Antibodies

targeting these kinases can sometimes exhibit cross-reactivity with other members of the PRK

family or the broader PKC family.

Data Presentation: Comparison of PRK Antibody
Performance
| Antibody Target | Alternative Targets | Cross-Reactivity Information | Applications | | :--- | :--- | :-

-- | :--- | :--- | | PRK1 | PRK2, PKC zeta, PKC lambda | Phospho-PRK1 (Thr774) antibodies may

cross-react with Phospho-PRK2 (Thr816) and phosphorylated PKC zeta and lambda. | Western

Blot | | PRK2 | PRK1 | Some PRK2 antibodies are specific and do not cross-react with PRK1. |

Western Blot | | PLK3 (PRK) | Other Polo-like kinases | The alias "PRK" can also refer to Polo-

like kinase 3 (PLK3), requiring careful target validation. | ELISA, Western Blot |

Experimental Protocols
1. Western Blotting for PRK Isoform Specificity:

Cell Lysate Preparation: Prepare lysates from cell lines known to express different PRK

isoforms (e.g., HEK293, HeLa).

Protein Quantification: Determine protein concentration using a BCA assay.

Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel

and transfer to a PVDF membrane.
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Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Primary Antibody Incubation: Incubate separate membranes with anti-PRK1 and anti-PRK2

antibodies (e.g., 1:1000 dilution) overnight at 4°C.

Secondary Antibody Incubation: Wash membranes and incubate with an HRP-conjugated

secondary antibody.

Detection: Visualize bands to assess specificity. For phospho-specific antibodies, use lysates

from cells stimulated to induce phosphorylation.

2. Immunoprecipitation to Test Antibody Specificity:

Cell Lysate Preparation: Prepare whole-cell lysates from a cell line expressing the target

PRK isoform.

Antibody-Bead Conjugation: Incubate the specific PRK antibody with Protein A/G agarose

beads.

Immunoprecipitation: Add the antibody-bead conjugate to the cell lysate and incubate

overnight at 4°C with gentle rotation.

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound

proteins.

Elution: Elute the bound proteins from the beads.

Analysis by Western Blot: Analyze the eluate by Western blotting using an antibody against

the same PRK isoform to confirm successful immunoprecipitation. To test for cross-reactivity,

probe parallel blots with antibodies against other PRK or PKC isoforms.
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Caption: Cross-reactivity of a Phospho-PRK1 antibody.
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Caption: Workflow for immunoprecipitation to validate antibody specificity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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